2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide
Description
The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide features a pyrazolo[1,5-a]pyrazinone core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural elements include:
- An acetamide linker at position 5, connected to a 3,4-dimethoxyphenethyl moiety, which may enhance solubility and receptor-binding affinity through hydrogen bonding and polar interactions.
Its design aligns with trends in medicinal chemistry, where pyrazolo-pyrazinone derivatives are explored for their diverse bioactivities .
Properties
Molecular Formula |
C28H32N4O5 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C28H32N4O5/c1-4-5-16-37-22-9-7-21(8-10-22)23-18-24-28(34)31(14-15-32(24)30-23)19-27(33)29-13-12-20-6-11-25(35-2)26(17-20)36-3/h6-11,14-15,17-18H,4-5,12-13,16,19H2,1-3H3,(H,29,33) |
InChI Key |
BJDRVGSNVYAAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolopyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrazine ring system.
Introduction of the butoxyphenyl group: This is achieved through a substitution reaction where the butoxyphenyl group is introduced onto the pyrazolopyrazine core.
Attachment of the dimethoxyphenethylacetamide moiety: This final step involves the coupling of the dimethoxyphenethylacetamide group to the intermediate compound, usually through an amide bond formation reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazolopyrazine rings, to introduce different substituents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and thereby influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Comparative Insights
Core Heterocycle Influence: Pyrazolo[1,5-a]pyrazinone (target) vs. triazolo[1,5-a]pyrimidine (): The triazolo core in compounds exhibits herbicidal activity, while pyrazolo-pyrazinones (target and ) are more commonly associated with kinase inhibition due to their planar, aromatic systems . Pyrazolo[3,4-d]pyrimidinone (): Fluorine substitutions enhance metabolic stability and lipophilicity, contrasting with the target’s methoxy groups, which may improve solubility .
Substituent Effects :
- Electron-donating vs. Electron-withdrawing groups : The target’s 4-butoxyphenyl (electron-donating) and 3,4-dimethoxyphenethyl groups contrast with ’s 1,3-benzodioxole (electron-withdrawing) and trifluoromethyl groups. This difference likely alters binding kinetics and target selectivity .
- Chiral Centers : highlights that chiral centers in triazolo derivatives improve bioactivity. The target lacks chirality but compensates with symmetric methoxy groups, suggesting divergent optimization strategies .
Biological Activity Trends: Antimicrobial Potential: Compounds with halogenated aryl groups (e.g., 4-chloro-3-trifluoromethylphenyl in ) show enhanced antimicrobial activity, whereas the target’s dimethoxyphenethyl group may favor CNS penetration . Kinase Inhibition: Fluorine and sulfonamide groups in correlate with kinase inhibitory effects, implying the target’s butoxyphenyl and acetamide linker may target similar pathways .
Research Findings and Data
Structural Analysis
- Dihedral Angles: In , the dihedral angle between aromatic rings (54.6°) influences molecular packing and hydrogen bonding. The target compound’s 4-butoxyphenyl and pyrazolo-pyrazinone rings may adopt a similar conformation, affecting crystallinity and solubility .
- Hydrogen Bonding : The acetamide linker in the target facilitates intramolecular interactions (e.g., N–H···O), as seen in , which stabilizes the active conformation .
Biological Activity
The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 442.54 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its role in various biological activities, particularly in kinase inhibition.
Structural Components
- Pyrazolo[1,5-a]pyrazine Ring: This moiety is associated with several kinase inhibitors, suggesting potential anticancer properties.
- Acetamide Group: Known for its role in enhancing solubility and bioavailability.
- Dimethoxyphenethyl Moiety: May contribute to the interaction with biological targets due to its aromatic nature.
Anticancer Potential
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure exhibit significant activity against various cancer cell lines. The mechanism primarily involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival.
- Kinase Inhibition: The compound may inhibit kinases such as PI3K and mTOR, which are pivotal in signaling pathways related to cancer growth and metabolism .
Antimicrobial Activity
The combination of the pyrazole ring with acetamide has been reported to exhibit antimicrobial properties. Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains, although further research is necessary to confirm these findings.
Neuroprotective Effects
Given the structural similarities with known acetylcholinesterase (AChE) inhibitors, there is potential for neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. The compound may enhance acetylcholine levels by inhibiting AChE, thereby improving cognitive function .
Table: Summary of Biological Activities
Study 1: Anticancer Activity
In a recent study focusing on pyrazolo[1,5-a]pyrazine derivatives, it was found that compounds similar to our target exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of substituent groups in enhancing activity against specific kinases .
Study 2: Neuroprotective Effects
Another investigation evaluated the neuroprotective potential of similar compounds on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and improve mitochondrial function, suggesting their potential use in treating neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
